1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with substituted phenyl groups, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Cyclization to Pyrazolopyrimidine: The pyrazole intermediate is then subjected to cyclization with appropriate reagents such as formamidine or guanidine to form the pyrazolopyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency. Scale-up processes often require careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: shares structural similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 3-chlorophenyl and 3-methylphenyl groups may confer distinct pharmacological properties compared to other derivatives.
Properties
Molecular Formula |
C20H18ClN5 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c1-3-25(16-8-4-6-14(2)10-16)19-18-12-24-26(20(18)23-13-22-19)17-9-5-7-15(21)11-17/h4-13H,3H2,1-2H3 |
InChI Key |
AHWSHOGGDGQMBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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